molecular formula C11H12ClN B13965421 4-(3-Chlorocyclohex-3-en-1-yl)pyridine CAS No. 88260-30-4

4-(3-Chlorocyclohex-3-en-1-yl)pyridine

Cat. No.: B13965421
CAS No.: 88260-30-4
M. Wt: 193.67 g/mol
InChI Key: YOLKMUKEPUDTCL-UHFFFAOYSA-N
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Description

4-(3-Chlorocyclohex-3-en-1-yl)pyridine is an organic compound with the molecular formula C11H12ClN It is a derivative of pyridine, featuring a chlorinated cyclohexene ring attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorocyclohex-3-en-1-yl)pyridine typically involves the reaction of 4-cyanopyridine with 1-chlorocyclohexene. The reaction is carried out under specific conditions to ensure the formation of the desired product. The process may involve the use of catalysts and solvents to facilitate the reaction and improve yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis, such as optimizing reaction conditions and scaling up laboratory procedures, are likely applied to produce this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorocyclohex-3-en-1-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

4-(3-Chlorocyclohex-3-en-1-yl)pyridine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical research.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(3-Chlorocyclohex-3-en-1-yl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Chlorocyclohex-3-en-1-yl)pyridine is unique due to the specific position of the chlorine atom and the double bond in the cyclohexene ring. This structural feature influences its reactivity and interactions with other molecules, distinguishing it from similar compounds.

Properties

CAS No.

88260-30-4

Molecular Formula

C11H12ClN

Molecular Weight

193.67 g/mol

IUPAC Name

4-(3-chlorocyclohex-3-en-1-yl)pyridine

InChI

InChI=1S/C11H12ClN/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h3-7,10H,1-2,8H2

InChI Key

YOLKMUKEPUDTCL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(=C1)Cl)C2=CC=NC=C2

Origin of Product

United States

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